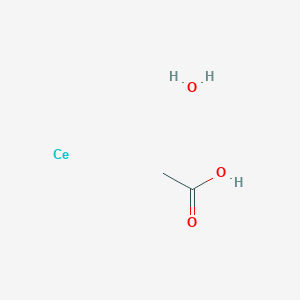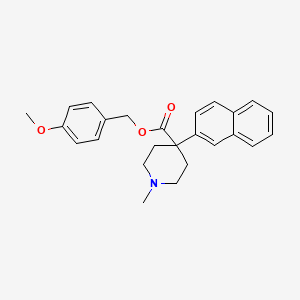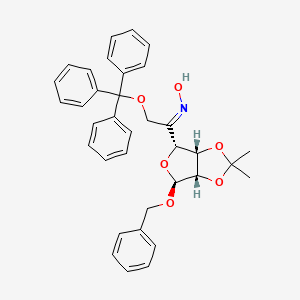
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom bonded to a cyclic nonene structure and a dioxaborolane ring, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclononenyl precursor with a boron-containing reagent. One common method is the hydroboration of 1-cyclononen-1-yne with bis(pinacolato)diboron under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst such as palladium or platinum, and the reaction conditions often include an inert atmosphere and moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing moiety to a borohydride.
Substitution: The boron atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and organohalides are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reactants used.
科学研究应用
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism by which 2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the catalyst, facilitating the transfer of the organic group to the target molecule. The dioxaborolane ring stabilizes the boron atom, enhancing its reactivity and selectivity.
相似化合物的比较
Similar Compounds
2-Cyclopenten-1-one: A related compound with a cyclopentenone structure.
2-(Cyclopenten-1-yl)acetic acid: Another similar compound with a cyclopentenyl group.
Pyrrolidine, 1-(1-cyclopenten-1-yl): A compound with a cyclopentenyl group attached to a pyrrolidine ring.
Uniqueness
2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclic nonene structure and a dioxaborolane ring. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
属性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
2-[(1Z)-cyclononen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-11-9-7-5-6-8-10-12-13/h11H,5-10,12H2,1-4H3/b13-11+ |
InChI 键 |
MBBBUKJYFHSXDR-ACCUITESSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCC2 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)




![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)





